3-Chloro-2-methoxy-5-(p-tolyl)pyridine
Description
3-Chloro-2-methoxy-5-(p-tolyl)pyridine is a halogenated pyridine derivative characterized by a chloro group at position 3, a methoxy group at position 2, and a para-tolyl (4-methylphenyl) substituent at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing (Cl), electron-donating (methoxy), and aromatic (p-tolyl) groups. Its molecular formula is C₁₃H₁₁ClNO, with a molecular weight of 232.69 g/mol.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-chloro-2-methoxy-5-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClNO/c1-9-3-5-10(6-4-9)11-7-12(14)13(16-2)15-8-11/h3-8H,1-2H3 |
InChI Key |
GNAHSAKNRGLXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-(p-tolyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methoxy-5-(p-tolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Role of the p-Tolyl Group : Evidence from TNF-α inhibition studies indicates that replacing the p-tolyl group with bulkier (e.g., CF₃) or polar (e.g., Cl, Br) substituents reduces activity by disrupting hydrophobic binding pockets .
- Electronic Effects : The methoxy group’s electron-donating nature stabilizes the pyridine ring, while the chloro group enhances electrophilicity at position 3, facilitating Suzuki-Miyaura couplings .
- Steric Considerations : Positional isomerism (e.g., meta vs. para tolyl) significantly impacts biological activity due to mismatched spatial alignment with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
